molecular formula C12H19BF3KN2O2 B13492288 Potassium ((1-(tert-butoxycarbonyl)-4-cyanopiperidin-4-yl)methyl)trifluoroborate

Potassium ((1-(tert-butoxycarbonyl)-4-cyanopiperidin-4-yl)methyl)trifluoroborate

Cat. No.: B13492288
M. Wt: 330.20 g/mol
InChI Key: OUTUECPZKMEXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium ({1-[(tert-butoxy)carbonyl]-4-cyanopiperidin-4-yl}methyl)trifluoroboranuide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a cyanide group, and a trifluoroborate moiety. The presence of these functional groups makes it a versatile reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium ({1-[(tert-butoxy)carbonyl]-4-cyanopiperidin-4-yl}methyl)trifluoroboranuide typically involves multiple steps One common method includes the protection of the amine group in piperidine using tert-butoxycarbonyl (Boc) protectionThe reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Potassium ({1-[(tert-butoxy)carbonyl]-4-cyanopiperidin-4-yl}methyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted piperidines, primary amines, and oxidized piperidine derivatives .

Scientific Research Applications

Potassium ({1-[(tert-butoxy)carbonyl]-4-cyanopiperidin-4-yl}methyl)trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which potassium ({1-[(tert-butoxy)carbonyl]-4-cyanopiperidin-4-yl}methyl)trifluoroboranuide exerts its effects involves several molecular targets and pathways:

Properties

Molecular Formula

C12H19BF3KN2O2

Molecular Weight

330.20 g/mol

IUPAC Name

potassium;[4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl-trifluoroboranuide

InChI

InChI=1S/C12H19BF3N2O2.K/c1-11(2,3)20-10(19)18-6-4-12(9-17,5-7-18)8-13(14,15)16;/h4-8H2,1-3H3;/q-1;+1

InChI Key

OUTUECPZKMEXIL-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1(CCN(CC1)C(=O)OC(C)(C)C)C#N)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.